Ajoene
Overview
Description
Ajoene Description Analysis
Ajoene is a sulfur-containing compound derived from garlic, known for its broad pharmacological properties. It has been identified as a major compound in garlic that induces apoptosis in human leukemic cells without affecting healthy peripheral mononuclear blood cells . Ajoene's ability to increase intracellular peroxide production and activate nuclear translocation of nuclear factor kappaB (NF-κB) suggests a mechanism by which it induces apoptosis . Additionally, ajoene exhibits broad-spectrum antimicrobial activity against a variety of gram-positive and gram-negative bacteria, as well as yeast, by targeting the disulfide bond necessary for its activity .
Synthesis Analysis
The synthesis of ajoene typically results in a mixture of two isomers, (E,Z)-4,5,9-trithiadodeca-1,6,11-triene-9-oxide, which have been isolated and studied for their antiproliferative effects . The Z-ajoene isomer, in particular, has been shown to arrest tumor cells in the G2/M phase of the cell cycle and disrupt the microtubule network, leading to antitumor activities both in vitro and in vivo .
Molecular Structure Analysis
Ajoene's molecular structure, characterized by a trisulfide moiety, is crucial for its biological activity. The compound acts as both an inhibitor and a substrate of key enzymes in the antioxidant thiol metabolism, such as human glutathione reductase and Trypanosoma cruzi trypanothione reductase . The interaction with these enzymes increases oxidative stress in cells, which may contribute to ajoene's antiparasitic and cytostatic actions .
Chemical Reactions Analysis
Ajoene's chemical reactivity, particularly its interaction with the fibrinogen receptor on platelets, underlies its potent antiplatelet effects . It inhibits platelet aggregation by directly interacting with the receptor, affecting fibrinogen binding and platelet release reaction . Moreover, ajoene modifies the internal microviscosity of the plasma membrane, which is essential for the fusion of granules and plasma membrane during exocytosis .
Physical and Chemical Properties Analysis
The physical and chemical properties of ajoene contribute to its biological effects. For instance, ajoene's ability to inhibit protein prenylation, a post-translational modification crucial for cell proliferation, is linked to its antiproliferative effect on arterial smooth muscle cells . Ajoene also alters the phospholipid composition of Trypanosoma cruzi, leading to growth inhibition and cell lysis . Its interaction with the plasma membrane and inhibition of cholesterol biosynthesis further demonstrate the compound's diverse effects on cellular processes .
Scientific Research Applications
Anticancer Activity
Ajoene, a compound formed from crushed garlic, has demonstrated significant anticancer properties. It exhibits cytotoxicity towards cancer cells, potentially through an apoptotic mechanism involving the mitochondrial-dependent caspase cascade. The Z-isomer of ajoene is more active than the E-isomer in inhibiting tumor cell growth. Altering the terminal end allyl groups in ajoene can produce analogs with superior in vitro anticancer activity, suggesting its potential as a basis for developing anticancer agents (Kaschula, Hunter, & Parker, 2010).
Antifungal and Antimicrobial Properties
Ajoene has shown efficacy in the treatment of tinea pedis, a skin infection, demonstrating higher effectiveness than traditional treatments in some cases. This highlights its potential as an antifungal agent (Ledezma et al., 2000). Additionally, it inhibits the growth of various pathogens, including bacteria and fungi, affecting the integrity of their cytoplasmic membranes. This property opens up possibilities for ajoene as a specific antifungal drug (San‐Blas et al., 1989).
Antiplatelet and Antithrombotic Effects
Ajoene has significant effects on platelet aggregation, making it a potential candidate for preventing thrombosis. It inhibits platelet deposition and thrombus formation under various conditions, which could be useful in preventing thrombus formation due to vascular damage (Apitz-Castro, Badimon, & Badimón, 1992).
Interaction with Cancer Cell Proteins
Ajoene targets protein folding in the endoplasmic reticulum of cancer cells, leading to apoptosis. This discovery adds a new dimension to our understanding of its antitumor action and suggests a novel approach for cancer therapy (Kaschula et al., 2016).
Inhibitory Effects on Tumor and Metastasis
Ajoene has demonstrated inhibitory effects on both primary tumor growth and metastasis in certain mouse models, suggesting its potential as an anti-metastatic agent. This is particularly significant given the challenges in treating metastatic diseases (Taylor et al., 2006).
Safety And Hazards
Future Directions
The use of antivirulence agents, which focus on attenuating bacterial pathogenicity rather than affecting cell viability, represents an alternate and interesting approach for treating bacterial infections . Ajoene’s ability to inhibit quorum sensing, a key target of antivirulence agents, makes it a promising candidate for future research .
properties
IUPAC Name |
(E)-1-(prop-2-enyldisulfanyl)-3-prop-2-enylsulfinylprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OS3/c1-3-6-11-12-7-5-9-13(10)8-4-2/h3-5,7H,1-2,6,8-9H2/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXELFRRANAOWSF-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSSC=CCS(=O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSS/C=C/CS(=O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318485 | |
Record name | (E)-Ajoene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ajoene | |
CAS RN |
92284-99-6, 92285-01-3 | |
Record name | (E)-Ajoene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92284-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ajoene, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092284996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ajoene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092285013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-Ajoene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AJOENE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W36UK64JYA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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